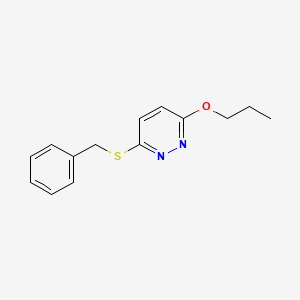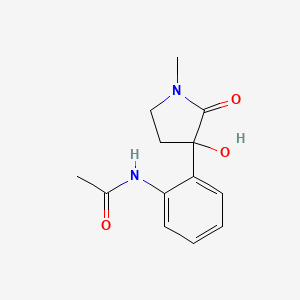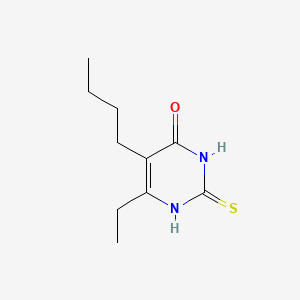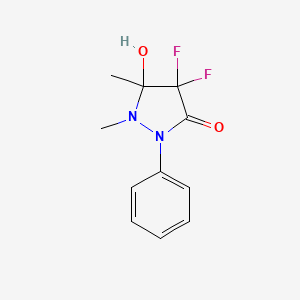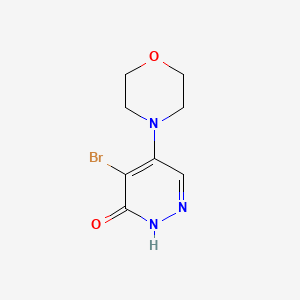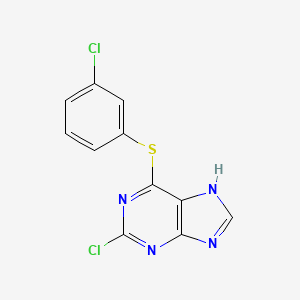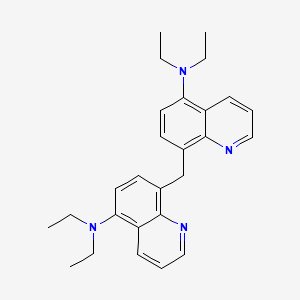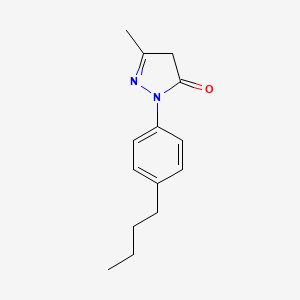
3H-Pyrazol-3-one, 2-(4-butylphenyl)-2,4-dihydro-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones. This compound is characterized by a pyrazolone ring substituted with a butylphenyl group at the 1-position and a methyl group at the 3-position. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of flow reactors also minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylphenyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized pyrazolone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazolone derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays.
Medicine: The compound has shown promise as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, depending on the receptor type and the specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but lacks the butyl group.
1-(4-Methylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but has a methyl group instead of a butyl group.
1-(4-Ethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but has an ethyl group instead of a butyl group.
Uniqueness
1-(4-Butylphenyl)-3-methyl-1H-pyrazol-5(4H)-one is unique due to the presence of the butyl group, which can influence its chemical reactivity, biological activity, and physical properties. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic regions of proteins and receptors.
Properties
CAS No. |
107430-32-0 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
2-(4-butylphenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C14H18N2O/c1-3-4-5-12-6-8-13(9-7-12)16-14(17)10-11(2)15-16/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
GVDAHXDXFJMVFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)CC(=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


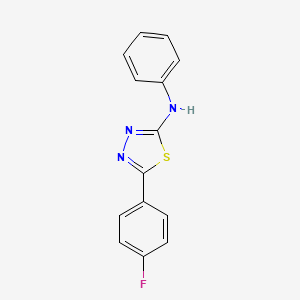
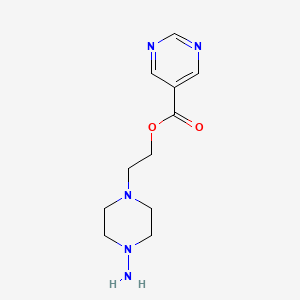
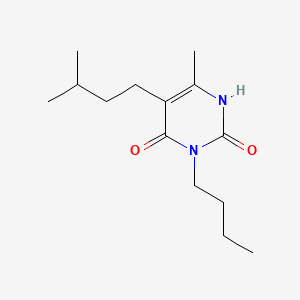
![Ethyl 6-methyl-4-oxo-1-propanoyl-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B15212754.png)
